molecular formula C10H7Cl2NO B13171713 3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile

3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13171713
M. Wt: 228.07 g/mol
InChI Key: JSMVGVBJXJWHCB-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a dichlorophenyl group, an oxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with an appropriate epoxide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 20°C and 80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where 2,4-dichlorobenzonitrile is treated with chlorinating agents in the presence of a solvent. The reaction is monitored using gas chromatography to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the function of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of a dichlorophenyl group, an oxirane ring, and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7Cl2NO/c1-10(9(5-13)14-10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3

InChI Key

JSMVGVBJXJWHCB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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